molecular formula C20H19NO2 B5758240 N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamide

N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5758240
M. Wt: 305.4 g/mol
InChI Key: GECMEQRZMIKLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamide, also known as DREADD (Designer Receptor Exclusively Activated by a Designer Drug), is a chemogenetic tool used in scientific research to selectively activate or inhibit neurons in vivo. This molecule has gained immense popularity in the field of neuroscience due to its ability to precisely control neuronal activity, which has led to significant advancements in understanding brain function and behavior.

Mechanism of Action

N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides function by binding to specific G protein-coupled receptors (GPCRs) expressed on the surface of neurons. When activated by a designer drug, N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides can either activate or inhibit downstream signaling pathways, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
Activation of N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides has been shown to increase neuronal activity, while inhibition of N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides leads to decreased activity. This can result in changes in behavior, cognition, and physiology. For example, activation of N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides in specific regions of the brain has been shown to increase reward-seeking behavior, while inhibition of N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides in the same regions leads to decreased reward-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides is their ability to selectively target specific neuronal populations in vivo. This allows researchers to study the function of these neurons in a precise and controlled manner. However, there are also limitations to the use of N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides in lab experiments. For example, the designer drug used to activate or inhibit N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides can have off-target effects, leading to unintended changes in neuronal activity.

Future Directions

There are many potential future directions for the use of N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides in scientific research. One area of focus is the development of new N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamide variants with improved specificity and potency. Another area of interest is the use of N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides in combination with other techniques, such as optogenetics and calcium imaging, to gain a more complete understanding of neuronal function and behavior. Additionally, N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides may have potential therapeutic applications for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamide involves the reaction of 2-(2-naphthyloxy)acetic acid with thionyl chloride and then the reaction of the resulting acid chloride with N-(2,6-dimethylphenyl)ethanamine. This results in the formation of N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides are commonly used in neuroscience research to study the function of specific neuronal populations in vivo. By selectively activating or inhibiting neurons, researchers can gain insights into the role of these neurons in behavior, cognition, and disease. N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamides have been used to study a wide range of neurological disorders, including addiction, depression, and Parkinson's disease.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14-6-5-7-15(2)20(14)21-19(22)13-23-18-11-10-16-8-3-4-9-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECMEQRZMIKLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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